Para- vs. Ortho-Aminobenzoic Acid Isomerism and Binding Geometry
The target compound is the para-aminobenzoic acid (4-substituted) regioisomer, whereas a commonly catalogued analog is the ortho-substituted 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. The 4-amino linkage places the carboxyl group in a linear, extended geometry relative to the phenoxyacetyl pharmacophore, while the 2-amino linkage introduces a kinked conformation with potential intramolecular hydrogen bonding between the amide NH and the adjacent carboxyl group [1]. In the CBA-class TRPM4 inhibitor series, para-substitution is a key determinant of ion-channel selectivity, as the linear geometry permits deeper penetration into the channel's central cavity, whereas ortho-substituted analogs exhibit steric clash with the channel pore helices [2].
Ortho: bent conformation, potential intramolecular H‑bond
| Evidence Dimension | Molecular geometry and predicted binding pose |
|---|---|
| Target Compound Data | Para-substituted (4-aminobenzoic acid); linear amide-carboxyl vector; dihedral angle ~180° between ring planes |
| Comparator Or Baseline | 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid (ortho-isomer); bent conformation; potential intramolecular H-bond |
| Quantified Difference | Qualitative difference in 3D shape; no direct comparative bioassay available |
| Conditions | Structural analysis based on canonical SMILES and InChI comparison; NMR confirmation for ortho-isomer available via SpectraBase |
Why This Matters
For procurement in structure-activity relationship (SAR) studies, the para-isomer provides a distinct 3D pharmacophore that cannot be achieved with the ortho-isomer, making the two compounds non-interchangeable in target-engagement experiments.
- [1] Wiley SpectraBase. 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. SpectraBase Compound ID: LA9jGXeAps4. Accessed May 2026. View Source
- [2] Ozhathil LC, Delalande C, Bianchi B, et al. Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1: Modulation of TRPM4. Pharmaceuticals. 2022;15(1):81. View Source
